molecular formula C8H17N B2584132 (1R,2S)-2-propan-2-ylcyclopentan-1-amine CAS No. 4423-02-3

(1R,2S)-2-propan-2-ylcyclopentan-1-amine

Cat. No. B2584132
CAS RN: 4423-02-3
M. Wt: 127.231
InChI Key: LSHKOEGVVYRQIF-JGVFFNPUSA-N
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Description

(1R,2S)-2-propan-2-ylcyclopentan-1-amine, also known as (1R,2S)-pseudoephedrine, is a chiral compound that belongs to the class of phenethylamine derivatives. It is a stereoisomer of ephedrine and is commonly used as a decongestant, bronchodilator, and stimulant. However,

Scientific Research Applications

X-ray Structures and Computational Studies

J. Nycz et al. (2011) characterized cathinones, including (1R,2S)-2-propan-2-ylcyclopentan-1-amine, through FTIR, UV-Vis, multinuclear NMR spectroscopy, and X-ray diffraction. The study explored the molecular structure and electronic properties, contributing to our understanding of such compounds' physical and chemical properties (Nycz et al., 2011).

Novel Routes to Pyrroles

M. Friedrich et al. (2002) discovered a new synthetic route to 1,2,4-trisubstituted pyrroles using primary amines, which might include derivatives of this compound. This work broadens the scope of organic synthesis, offering a novel approach to constructing complex organic frameworks (Friedrich et al., 2002).

Inhibition of Carbon Steel Corrosion

G. Gao et al. (2007) synthesized tertiary amines, including this compound, to study their performance in inhibiting carbon steel corrosion. This research has implications for industrial applications, offering insights into corrosion protection methods (Gao et al., 2007).

Pharmacological Characterization

S. Grimwood et al. (2011) explored the κ-opioid receptor (KOR) antagonist properties of related compounds, contributing to our understanding of potential treatments for depression and addiction disorders. This research underscores the therapeutic potential of structurally related amines (Grimwood et al., 2011).

Identification and Derivatization of Cathinones

J. Nycz et al. (2016) identified and characterized novel cathinones, shedding light on analytical techniques for forensic science. The study demonstrates the importance of structural analysis in identifying psychoactive substances (Nycz et al., 2016).

Synthesis of Biobased Amines

V. Froidevaux et al. (2016) reviewed the synthesis of biobased amines, including a focus on renewable resources for amine production. This research highlights the importance of sustainable chemistry and the potential for this compound derivatives in creating eco-friendly materials (Froidevaux et al., 2016).

properties

IUPAC Name

(1R,2S)-2-propan-2-ylcyclopentan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-6(2)7-4-3-5-8(7)9/h6-8H,3-5,9H2,1-2H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHKOEGVVYRQIF-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCCC1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1CCC[C@H]1N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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